molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B2375438
CAS No.: 1909326-38-0
M. Wt: 212.289
InChI Key: ANNHVYILPIMVDS-UHFFFAOYSA-M
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Description

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a strategic synthetic building block crucial for advancing drug discovery programs, particularly in the pursuit of three-dimensional scaffolds with improved physicochemical properties. Its primary research value lies in its role as a direct precursor to bicyclo[1.1.1]pentane (BCP) carboxylates, which are highly sought-after bioisosteres for phenyl rings . This strain-release ring expansion, often achieved via dichlorocarbene addition, enables medicinal chemists to "escape from flatland" by replacing planar aromatic systems with saturated, Fsp3-rich BCP cores . The integration of these motifs into target molecules is a proven strategy to enhance key properties such as metabolic stability and aqueous solubility, while maintaining high potency . Researchers utilize this compound to access these valuable structures for the development of novel therapeutics, as demonstrated in the synthesis of analogues for targets like LpPLA2 . Furthermore, the compound's reactivity is also being explored in emerging methodologies, such as ruthenium-catalyzed difunctionalization, to construct densely substituted cyclobutanes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHVYILPIMVDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .

Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

The bridgehead positions of the bicyclo[1.1.0]butane core undergo nucleophilic substitution under controlled conditions. Key findings include:

Reaction Conditions and Outcomes

Nucleophile Solvent Temperature Major Product Yield Mechanistic Pathway
Sodium azide (NaN₃)Sulfolane100°C (microwave)Azide-substituted BCB24% SN1/E1 (carbocation intermediate)
Thiophenol (PhSH)Sulfolane100°C (microwave)Thioether-substituted BCB68% SN1/E1 with nucleophilic attack
CyclopentanolSulfolane100°C (microwave)Trace product <5% Competing elimination dominant

Key Observations :

  • Sulfolane enhances cation solvation, stabilizing intermediates in SN1/E1 pathways .

  • Steric hindrance at bridgehead positions limits reactivity with bulkier nucleophiles.

Elimination Reactions

Competing elimination pathways are observed under thermal or microwave-assisted conditions, yielding alkenes:

Case Study: Formation of 3-Methylene-1-cyclobutene

  • Conditions : Microwave heating (140°C, 30 min) in sulfolane .

  • Mechanism :

    • Heterolytic cleavage of the C–I bond generates a bicyclo[1.1.0]butyl carbocation.

    • β-Hydride elimination produces 3-methylene-1-cyclobutene (25) as the major product .

Yield : Up to 68% for elimination products under optimized conditions .

Strain-Release Cycloadditions

The compound participates in [2π + 2σ] cycloadditions, leveraging its high ring strain (≈70 kcal/mol):

Example Reaction with Benzofuran-Derived Dienes

  • Conditions : Lewis acid catalysis (e.g., AlCl₃) at room temperature .

  • Product : Spirocyclic adducts with >90% diastereoselectivity .

  • Mechanism : Concerted suprafacial addition, driven by strain relief .

Comparative Reactivity of Bicyclo[1.1.0]butane Derivatives

Compound Reactivity Key Applications
Bicyclo[1.1.0]butaneBase-sensitive; limited functionalizationStrain-release click chemistry
1-Azabicyclo[1.1.0]butaneEnhanced nucleophilicity at nitrogenPeptide mimetics
This compound Stabilized by carboxylate; versatile substitutionDrug scaffold synthesis

Mechanistic Insights

  • Carbocation Stability : The bicyclo[1.1.0]butyl carbocation intermediate is stabilized by hyperconjugation with adjacent σ bonds .

  • Solvent Effects : Polar aprotic solvents like sulfolane favor ionic mechanisms over radical pathways .

Synthetic Limitations

  • Competing Pathways : Substitution vs. elimination depends on nucleophile strength and temperature .

  • Functional Group Tolerance : Esters and aryl groups remain intact under mild conditions .

Scientific Research Applications

Organic Synthesis

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is utilized in various organic synthesis reactions, particularly in the formation of bicyclic compounds which are valuable in drug discovery due to their structural complexity and bioactivity. For instance, the compound has been involved in Lewis acid-catalyzed cycloadditions, which allow for the construction of spirocyclic structures with high yields .

Drug Development

The compound's unique bicyclic structure makes it a candidate for mimicking bioisosteres of benzene rings, which can enhance the pharmacological properties of drug candidates. Research has shown that bicyclic scaffolds can significantly improve the efficacy and selectivity of pharmaceutical agents .

Case Study: Synthesis of Bicyclic Scaffolds

In a study conducted by researchers at the Royal Society of Chemistry, this compound was used to synthesize bicyclic scaffolds via a formal [2π + 2σ] cycloaddition reaction with benzofuran-derived dienes. The reaction demonstrated excellent yields (up to 99%) and showcased the synthetic utility of the resulting products for further transformations in drug development .

Applications in Material Science

Beyond organic synthesis and pharmaceuticals, this compound has potential applications in material science, particularly in the development of advanced materials with specific mechanical properties due to its unique structural features.

Mechanism of Action

The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .

Biological Activity

Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H11_{11}KO2_2
  • Molecular Weight : 196.25 g/mol

The compound features a bicyclic structure that contributes to its unique reactivity and biological activity. The presence of the phenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Research indicates that bicyclo[1.1.0]butane derivatives, including this compound, exhibit various biological activities primarily through their interaction with specific enzymes and receptors.

  • Inhibition of Lipoprotein-associated Phospholipase A2 (LpPLA2) :
    • LpPLA2 is implicated in cardiovascular diseases and inflammation. Compounds similar to this compound have shown promise in inhibiting this enzyme, thereby potentially reducing the risk of atherosclerosis and other cardiovascular conditions .
  • Antioxidant Properties :
    • The bicyclic structure allows for the stabilization of radical species, suggesting potential antioxidant activity that could mitigate oxidative stress-related diseases .

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
LpPLA2 InhibitionDemonstrated ability to inhibit LpPLA2 activity, reducing cardiovascular risk
Antioxidant ActivityExhibits potential to scavenge free radicals and reduce oxidative stress
Cytotoxicity against Cancer CellsPreliminary studies indicate selective cytotoxic effects on certain cancer cell lines

Case Study 1: Cardiovascular Disease

In a study examining the effects of bicyclo[1.1.0]butane derivatives on cardiovascular health, researchers found that this compound significantly reduced LpPLA2 levels in a rodent model, suggesting its potential as a therapeutic agent in preventing atherosclerosis .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound selectively inhibited the growth of breast and colon cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

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